Core Scaffold Patent Activity: Class-Level TNF/PDE IV Inhibitory Potential of Benzofuran-2-carboxamides
The benzofuran-2-carboxamide class, which encompasses 477511-96-9, is claimed in US Patent 5,925,636 to treat disease states modulated by TNF and/or PDE IV inhibition [1]. This provides a class-level mechanistic hypothesis. However, no compound-specific IC50, Ki, or % inhibition data at a defined concentration exists in the public domain for 477511-96-9 against these targets. This is in contrast to other subclass analogs, such as certain N-substituted benzofuran-2-carboxamides, where specific TNF inhibition data are reported in the patent literature, but not directly alongside 477511-96-9.
| Evidence Dimension | Target engagement hypothesis (TNF/PDE IV pathway) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Select N-substituted benzofuran-2-carboxamides with disclosed TNF inhibition data in patent examples |
| Quantified Difference | Cannot be calculated due to lack of data for 477511-96-9 |
| Conditions | In vitro enzyme/cell-based assays as described in patent US 5,925,636 |
Why This Matters
Procurement for a TNF/PDE IV screening program is a hypothesis-driven choice based on structural novelty within a broadly claimed chemical space, not a decision supported by quantitative target engagement data.
- [1] Benzofuran carboxamides and their therapeutic use. US Patent 5,925,636. G.D. Searle & Co. (Pfizer). View Source
